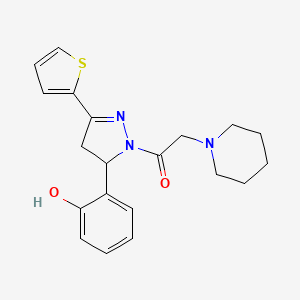

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

Description

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a dihydropyrazole derivative featuring a 2-hydroxyphenyl group at position 5, a thiophen-2-yl substituent at position 3, and a piperidin-1-yl ethanone moiety. Its molecular formula is C₂₀H₂₁N₃O₂S, with a molecular weight of 367.47 g/mol (calculated from constituent atoms). The dihydropyrazole core introduces partial saturation, enhancing conformational flexibility compared to fully aromatic pyrazoles. The 2-hydroxyphenyl group may facilitate intramolecular hydrogen bonding, influencing molecular geometry and stability .

Properties

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c24-18-8-3-2-7-15(18)17-13-16(19-9-6-12-26-19)21-23(17)20(25)14-22-10-4-1-5-11-22/h2-3,6-9,12,17,24H,1,4-5,10-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRREHDYPRBWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A pyrazole ring , which is known for its pharmacological versatility.

- A thiophene moiety , contributing to its biological activity.

- A hydroxyphenyl group , which enhances its potential for various interactions.

- A piperidine group , which may influence its pharmacokinetic properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar pyrazole compounds can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values reported for related pyrazole compounds suggest potent cytotoxic effects, with values typically ranging from 10 to 30 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been observed in various assays. This activity is critical for developing treatments for inflammatory diseases .

Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial properties. The compound has been tested against a range of bacterial strains, showing effective inhibition comparable to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of a series of pyrazole derivatives on multiple cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited significant antiproliferative activity, suggesting that modifications to the pyrazole core can enhance efficacy against specific cancer types .

- Anti-inflammatory Assay : In vitro assays demonstrated that the compound significantly reduced TNF-alpha levels in stimulated macrophages, indicating its potential as an anti-inflammatory agent. This aligns with findings from other studies on pyrazole derivatives .

- Antimicrobial Efficacy : An investigation into the antimicrobial effects revealed that the compound inhibited Gram-positive and Gram-negative bacteria effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone typically involves multi-step reactions where key intermediates are formed through the coupling of various functional groups. The presence of the thiophene ring and the pyrazole moiety contributes to the compound's unique pharmacological properties.

Biological Activities

1. Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyrazole cores have shown effectiveness against a range of bacterial strains, indicating potential for development as antimicrobial agents .

2. Anti-inflammatory Effects

Studies have indicated that similar pyrazole derivatives possess anti-inflammatory properties, which can be attributed to their ability to inhibit certain enzymes involved in inflammatory pathways. This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs .

3. Analgesic Activity

Some derivatives have been evaluated for analgesic effects, showing promising results in pain relief comparable to standard analgesics. This highlights the compound's potential in pain management therapies .

Case Study 1: Antimicrobial Evaluation

In a study published in ACS Omega, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that these compounds exhibited significant inhibition against various microbial strains, suggesting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Research

Another study focused on the design and synthesis of benzofuran–pyrazole-based compounds for their anti-inflammatory properties. The findings revealed that these compounds could effectively inhibit pro-inflammatory cytokines, thus supporting their use in treating inflammatory diseases .

Case Study 3: Analgesic Properties

A group of trisubstituted pyrazoles containing thiophenes was synthesized and tested for analgesic activity. Among the synthesized compounds, one showed significantly higher analgesic effects compared to standard reference medications, indicating its potential as a new pain relief option .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Differentiators

The 4-hydroxyphenyl analog () lacks this interaction, possibly enhancing solubility in polar solvents .

Heterocyclic Components :

- Thiophene’s sulfur atom contributes to electron delocalization, enhancing π-π stacking interactions compared to furan-containing analogs (e.g., ) .

Piperidine Modifications :

- The unsubstituted piperidine in the target compound offers basicity and hydrogen-bond acceptor sites, whereas 2-methylpiperidine () introduces steric bulk, reducing interaction with flat biological targets .

Halogen vs. Hydroxyl Effects :

- Chlorine () and fluorine () substituents increase electronegativity and lipophilicity, contrasting with the hydroxyl group’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.